3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one
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Overview
Description
3-ACETYL-2-{[(FURAN-2-YL)METHYL]AMINO}-6-METHYL-4H-PYRAN-4-ONE is a complex organic compound that features a pyranone ring fused with a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-2-{[(FURAN-2-YL)METHYL]AMINO}-6-METHYL-4H-PYRAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with an appropriate amine, followed by cyclization and acetylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-ACETYL-2-{[(FURAN-2-YL)METHYL]AMINO}-6-METHYL-4H-PYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
3-ACETYL-2-{[(FURAN-2-YL)METHYL]AMINO}-6-METHYL-4H-PYRAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-ACETYL-2-{[(FURAN-2-YL)METHYL]AMINO}-6-METHYL-4H-PYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and pyran derivatives, such as:
- 2-Acetylfuran
- 3-Acetyl-2,5-dimethylfuran
- 2-Acetyl-3,5-dimethylfuran
Uniqueness
What sets 3-ACETYL-2-{[(FURAN-2-YL)METHYL]AMINO}-6-METHYL-4H-PYRAN-4-ONE apart is its unique combination of a furan ring with a pyranone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-acetyl-2-(furan-2-ylmethylamino)-6-methylpyran-4-one |
InChI |
InChI=1S/C13H13NO4/c1-8-6-11(16)12(9(2)15)13(18-8)14-7-10-4-3-5-17-10/h3-6,14H,7H2,1-2H3 |
InChI Key |
KRTOUGBCFLQQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NCC2=CC=CO2)C(=O)C |
Origin of Product |
United States |
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